molecular formula C7H12O B099320 3,4-Dimethylcyclopentanone CAS No. 19550-73-3

3,4-Dimethylcyclopentanone

Cat. No. B099320
CAS RN: 19550-73-3
M. Wt: 112.17 g/mol
InChI Key: ZMGMYCHEWPVBEL-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclopentanone is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylcyclopentanone consists of a cyclopentanone ring with two methyl groups attached at the 3rd and 4th carbon atoms . The IUPAC Standard InChIKey for this compound is ZMGMYCHEWPVBEL-UHFFFAOYSA-N .

Scientific Research Applications

Ring Inversion and Conformational Analysis

  • 3,4-Dimethylcyclopentanone exhibits rapid interconversion of enantiomeric half-chair conformers, with a ring inversion barrier in the S1(nπ*) state being around 12 ± 1.5 kJ/mol (Dekkers & Moraal, 1993).
  • Infrared and Raman spectroscopy studies of trans-3,4-dimethylcyclopentanone confirm its C2 symmetry and provide insights into its vibrational assignment (Bardet, Granger, Sablayrolles & Girard, 1972).
  • The NMR spectra of trans-3,4-dimethylcyclopentanone support a diequatorial conformation of the methyl groups (Sablayrolles et al., 1974).

Photochemical Studies

  • Photolysis studies of trans-3,4-dimethylcyclopentanone reveal the formation of various products like propene, 1,2-dimethylcyclobutane, and carbon monoxide, providing insights into its reaction mechanisms under different conditions (Becerra & Frey, 1984).
  • The photolysis at short wavelengths results in products like propene and 1,2-dimethylcyclobutane, contributing to our understanding of photochemical decomposition mechanisms (Becerra & Frey, 1990).

Synthesis and Chemical Applications

  • 3,4-Dimethylcyclopentanone has been used as a substrate in various synthesis processes, such as the synthesis of 7,7-dimethyl-norbornadiene and in projected vitamin B12 synthesis (Magnus & Nobbs, 1980).
  • It is also involved in the synthesis of angular triquinane, demonstrating its utility in complex organic synthesis (Franck-Neumann, Miesch & Gross, 1992).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 3,4-Dimethylcyclopentanone . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as first-aid measures and fire-fighting measures.

properties

IUPAC Name

3,4-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMYCHEWPVBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941327
Record name 3,4-Dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylcyclopentanone

CAS RN

19550-73-3, 58372-16-0
Record name trans-3,4-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylcyclopentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058372160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
98
Citations
R Becerra, HM Frey - International journal of chemical kinetics, 1984 - Wiley Online Library
The photolysis of trans‐3,4‐dimethylcyclopentanone has been studied in the gas phase, principally at 313 nm. However, a few experiments have also been performed using laser …
Number of citations: 2 onlinelibrary.wiley.com
R Becerra, HM Frey - International journal of chemical kinetics, 1990 - Wiley Online Library
The photolysis of trans‐3,4‐dimethylcyclopentanone has been investigated in the gas phase at 100C using light of 206 and 193 nm. The photolytic products are propene, 1,2‐…
Number of citations: 2 onlinelibrary.wiley.com
HPJM Dekkers, PF Moraal - Tetrahedron: Asymmetry, 1993 - Elsevier
By means of Circular-Polarization-of-Luminescence (CPL) spectroscopy, cis-3,4-dimethylcyclopentanone is shown to consist of rapidly interconverting enantiomeric half-chair …
Number of citations: 7 www.sciencedirect.com
M Yoshida, S Nagayama, M Minabe… - The Journal of Organic …, 1979 - ACS Publications
Nitration ofAH-Cyclopenta [de/] phenanthrene J. Org. Chem., Vol. 44, No. 12, 1979 1915 56846-14-1; fran, s-3, ira ns-4-dimethylcyclopentanol, 26704-31-4; a:?-3, cis-4-…
Number of citations: 24 pubs.acs.org
ML Bardet, R Granger, MC Sablayrolles… - Journal of Molecular …, 1972 - Elsevier
The infrared and Raman spectra of trans-3,4-dimethylcyclopentanone and trans-3,4-dimethyl-2,2,5,5-tetradeuteriocyclopentanone have been recorded from 150 to 4000 cm −1 . The …
Number of citations: 6 www.sciencedirect.com
C Sablayrolles, R Granger… - Journal of Raman …, 1976 - Wiley Online Library
The conformational analysis of cisâ•’3,4â•’Dimethylcyclopentanone. I: the vibrational spec Page 1 THE CONFORMATIONAL ANALYSIS OF c~s-~,~-DIMETHYLCYCLOPENTANONE …
C Sablayrolles, R Granger, JP Girard… - Organic Magnetic …, 1974 - Wiley Online Library
The NMR spectra of trans‐3,4‐dimethylcyclopentanone and trans‐3,4‐dimethyl‐2,2,5,5‐tetradeuteriocyclopentanone are analysed. The coupling constants, calculated for the …
Number of citations: 6 onlinelibrary.wiley.com
J Laemmle, EC Ashby, PV Roling - The Journal of Organic …, 1973 - ACS Publications
The stereochemistry of organoaluminum and organomagnesium addition to several ketones has been investi-gated. Alkylation occurred from the least hindered side of the molecule in …
Number of citations: 61 pubs.acs.org
FE Elfehail, WW Zajac Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
Results The enolacetates 2 used in this investigation were prepared by the reaction of the cyclopentanones 1 with isopropenyl acetate in the presence of p-toluenesulfonic acid. In the …
Number of citations: 16 pubs.acs.org
LM LaCoss - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com

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